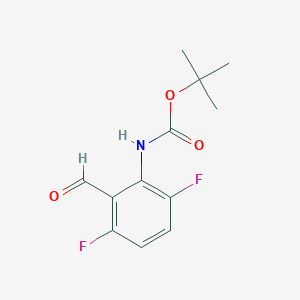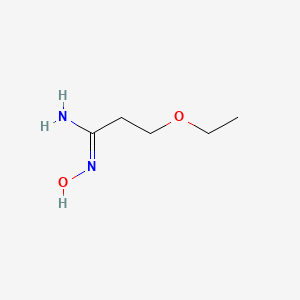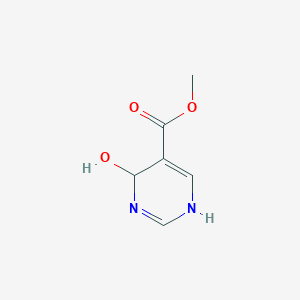
2,3,4,5-Tetrachloro-6-(phenylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachloro-6-(phenylamino)phenol is an organochlorine compound that belongs to the class of chlorophenols It is characterized by the presence of four chlorine atoms and a phenylamino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-(phenylamino)phenol typically involves the electrophilic halogenation of phenol with chlorine. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or sodium hypochlorite in the presence of a catalyst like iron(III) chloride. The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of phenol followed by the introduction of the phenylamino group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachloro-6-(phenylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenylamino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
2,3,4,5-Tetrachloro-6-(phenylamino)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(phenylamino)phenol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with cell membranes and proteins. The exact pathways involved depend on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
Uniqueness
2,3,4,5-Tetrachloro-6-(phenylamino)phenol is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity compared to other tetrachlorophenols
Propriétés
Formule moléculaire |
C12H7Cl4NO |
|---|---|
Poids moléculaire |
323.0 g/mol |
Nom IUPAC |
2-anilino-3,4,5,6-tetrachlorophenol |
InChI |
InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(18)11(9(7)15)17-6-4-2-1-3-5-6/h1-5,17-18H |
Clé InChI |
KBIJCBUELUSMJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)





![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)



![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)

